molecular formula C13H15NO B11896963 (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol

(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol

Cat. No.: B11896963
M. Wt: 201.26 g/mol
InChI Key: WDWIHONAIACUDH-UHFFFAOYSA-N
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Description

(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is a complex organic compound that features an indole core substituted with a methylcyclopropyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methylcyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropyl precursor .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methylcyclopropyl group may enhance binding affinity or selectivity, while the methanol moiety can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

    (3-(1-Cyclopropyl)-1H-indol-2-yl)methanol: Lacks the methyl group on the cyclopropyl ring.

    (3-(1-Methylcyclopropyl)-1H-indol-2-yl)ethanol: Contains an ethanol moiety instead of methanol.

    (3-(1-Methylcyclopropyl)-1H-indole): Lacks the methanol moiety.

Uniqueness: (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is unique due to the presence of both the methylcyclopropyl group and the methanol moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

[3-(1-methylcyclopropyl)-1H-indol-2-yl]methanol

InChI

InChI=1S/C13H15NO/c1-13(6-7-13)12-9-4-2-3-5-10(9)14-11(12)8-15/h2-5,14-15H,6-8H2,1H3

InChI Key

WDWIHONAIACUDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(NC3=CC=CC=C32)CO

Origin of Product

United States

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